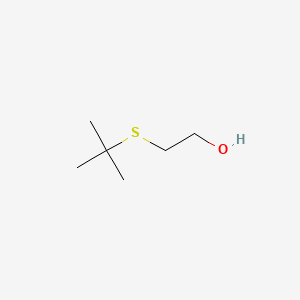
1,2-Dicyclohexylethane
Overview
Description
1,2-Dicyclohexylethane, also known as 1,2-DCE, is a cyclic hydrocarbon compound with the chemical formula C12H22. It is an aliphatic compound, meaning it contains only carbon and hydrogen atoms. 1,2-DCE is a colorless liquid with a sweet odor, and it is widely used in the synthesis of other compounds, such as detergents, lubricants, and solvents. It is also used in the production of a variety of other chemicals, including pharmaceuticals, plastics, and rubber.
Scientific Research Applications
Asymmetric Synthesis and Catalysis
1,2-Dicyclohexylethane (1,2-DCH) shows potential in asymmetric synthesis. A study by Bojaryn et al. (2018) details the synthesis of S,S-DICHED, a C2-symmetrical chiral director for Matteson homologations, using 1,2-DCH derivatives. This process could be significant for developing chiral molecules in pharmaceuticals and fine chemicals (Bojaryn, Hoffmann, Struth, & Hirschhäuser, 2018).
Polymer Chemistry
1,2-DCH plays a role in polymer chemistry, particularly in the synthesis of high-performance aliphatic polyurethane elastomers. Dieter and Byrne (1987) reported the use of a diisocyanate derivative of 1,2-DCH in creating polyurethane elastomers with desirable properties like high tensile strength and solvent resistance, which are useful in various industrial applications (Dieter & Byrne, 1987).
Oxidation Kinetics
The kinetics of liquid-phase oxidation of 1,2-DCH was explored by Sergienko, Chernyak, and Zhdanova (1959). Their research offers insights into the reaction mechanisms and energy requirements of 1,2-DCH oxidation, which is important for understanding its reactivity and potential uses in chemical synthesis (Sergienko, Chernyak, & Zhdanova, 1959).
Crystallography and Molecular Structure
Patrick and Brock (2006) examined the crystal structures of enantiopure and racemic 1,2-DCH, revealing interesting aspects of molecular packing and density. This knowledge is beneficial for material science, especially in the design of crystalline materials with specific properties (Patrick & Brock, 2006).
Thermodynamics and Phase Change Materials
1,2-DCH derivatives are used in thermally responsive materials. For example, Alva, Lin, and Fang (2018) synthesized polyurethane copolymers using a diisocyanate derivative of 1,2-DCH for solar thermal conversion storage. These materials exhibit phase change behavior and are effective in storing thermal energy, which is crucial for renewable energy technologies (Alva, Lin, & Fang, 2018).
Mechanism of Action
Target of Action
1,2-Dicyclohexylethane is a chemical compound with the molecular formula C14H26 It’s known that the compound can undergo oxidation reactions .
Mode of Action
The mode of action of this compound primarily involves its oxidation. The first stage of the oxidation of this compound is an attack by oxygen on the tertiary carbon atom of one cyclohexane ring. This leads to the opening of this ring and the formation of a cyclohexyl-substituted keto carboxylic acid .
Result of Action
The result of the action of this compound involves the formation of a cyclohexyl-substituted keto carboxylic acid following the oxidation process . This can lead to changes in the local chemical environment, potentially affecting cellular function.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of its oxidation reaction can be affected by the presence and concentration of oxygen . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy.
Safety and Hazards
Future Directions
The future directions for the study of 1,2-Dicyclohexylethane could involve further exploration of its thermal behavior and decomposition mechanisms . This could potentially lead to its use as a stabilizer for synthetic polymers, in organic synthesis, or as a precursor for metal organic chemical vapor deposition of tellurium .
properties
IUPAC Name |
2-cyclohexylethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLVSWYGUFGDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186860 | |
| Record name | 1,2-Dicyclohexylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3321-50-4 | |
| Record name | 1,1′-(1,2-Ethanediyl)bis[cyclohexane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3321-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dicyclohexylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dicyclohexylethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dicyclohexylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dicyclohexylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1329513.png)








